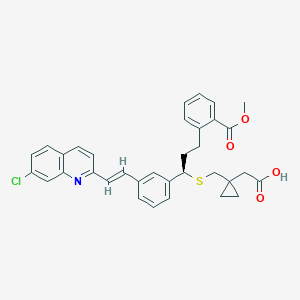
4,6-dimethyl-1H-benzimidazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is commonly known as lumazine and has a unique structure that makes it suitable for different biological and chemical processes.
Wirkmechanismus
The mechanism of action of lumazine is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. Lumazine has a rigid structure that allows it to bind to specific sites on proteins and enzymes, altering their activity and function.
Biochemische Und Physiologische Effekte
Lumazine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, protecting cells from oxidative stress. Lumazine has also been shown to enhance the activity of enzymes involved in energy metabolism, improving cellular respiration and ATP production.
Vorteile Und Einschränkungen Für Laborexperimente
Lumazine has several advantages for lab experiments, including its fluorescent properties, its ability to bind to specific sites on proteins and enzymes, and its potential applications in photodynamic therapy. However, lumazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for lumazine research, including the development of new synthesis methods, the identification of new applications in biotechnology and medicine, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of lumazine and its interactions with proteins and enzymes.
Synthesemethoden
The synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common approaches is the reaction between 2-amino-4,6-dimethylpyrimidine and glyoxal in the presence of a strong acid catalyst. This reaction yields a mixture of lumazine and its derivatives, which can be further purified to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Lumazine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a fluorescent probe for monitoring protein-protein interactions, identifying enzyme-substrate interactions, and studying protein folding dynamics. Additionally, lumazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
148832-44-4 |
|---|---|
Produktname |
4,6-dimethyl-1H-benzimidazol-5-ol |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4,6-dimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11) |
InChI-Schlüssel |
SJVHEJUZWOOPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
Kanonische SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
Synonyme |
1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)





